![molecular formula C33H26NOP B13347496 (1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a biphenyl group, a diphenylphosphane group, and a dihydrooxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the biphenyl structure, the introduction of the diphenylphosphane group, and the construction of the dihydrooxazole ring. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s structural features might be explored for drug development, particularly if it exhibits any bioactive properties that could be harnessed for therapeutic purposes.
Industry
In industry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
作用機序
The mechanism by which (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to metal ions in coordination complexes, interacting with biological macromolecules, or participating in catalytic cycles in industrial processes.
類似化合物との比較
Similar Compounds
Similar compounds to (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole include other biphenyl derivatives, diphenylphosphane-containing compounds, and dihydrooxazole derivatives.
Uniqueness
What sets this compound apart is the specific combination of these functional groups, which imparts unique chemical and physical properties. This combination can lead to distinct reactivity patterns, making it valuable for specific applications in research and industry.
特性
分子式 |
C33H26NOP |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
diphenyl-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26NOP/c1-4-14-25(15-5-1)31-24-35-33(34-31)30-22-11-10-20-28(30)29-21-12-13-23-32(29)36(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23,31H,24H2 |
InChIキー |
FXGJIAFCHRZJGU-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



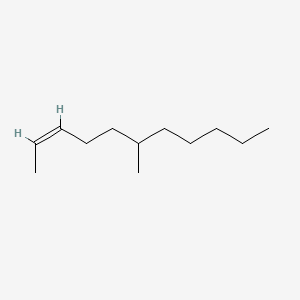
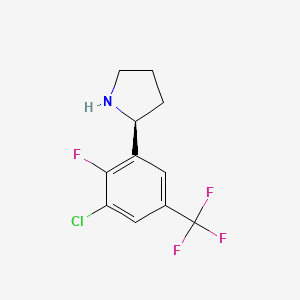
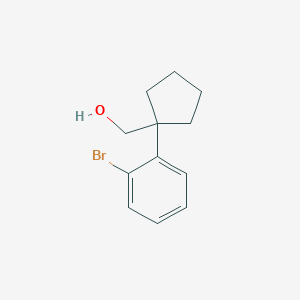
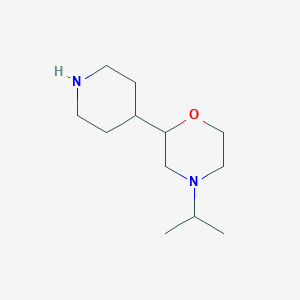
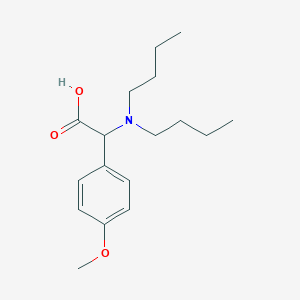
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
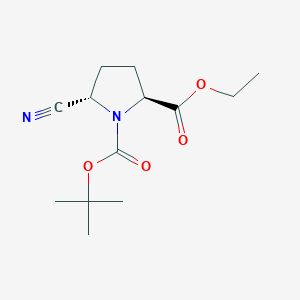
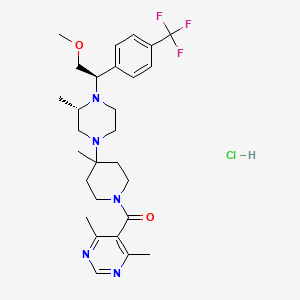


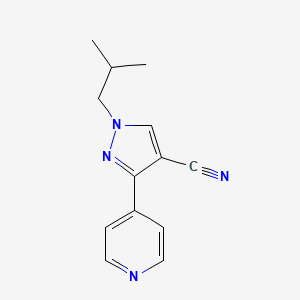
dimethylsilane](/img/structure/B13347477.png)

